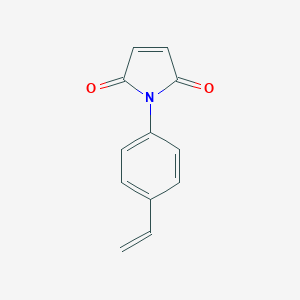

N-(4-Vinylphenyl)maleimide

概要

説明

N-(4-Vinylphenyl)maleimide is an organic compound with the chemical formula C₁₂H₉NO₂. It is a derivative of maleimide, where the maleimide ring is substituted with a 4-vinylphenyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Vinylphenyl)maleimide typically involves the reaction of maleic anhydride with 4-vinylaniline. The process can be summarized as follows:

Reaction of Maleic Anhydride with 4-Vinylaniline: Maleic anhydride reacts with 4-vinylaniline in the presence of a suitable solvent, such as acetic acid, to form N-(4-vinylphenyl)maleamic acid.

Cyclization: The N-(4-vinylphenyl)maleamic acid undergoes cyclization upon heating to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:

Large-scale Reaction: The reaction of maleic anhydride with 4-vinylaniline is carried out in large reactors with controlled temperature and pressure.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

化学反応の分析

Types of Reactions

N-(4-Vinylphenyl)maleimide undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other vinyl monomers.

Diels-Alder Reaction: It can participate in Diels-Alder reactions with dienes to form cycloaddition products.

Substitution Reactions: The vinyl group can undergo electrophilic addition reactions, while the maleimide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

Diels-Alder Reaction: Typically carried out at elevated temperatures with dienes such as cyclopentadiene.

Substitution Reactions: Reagents such as halogens or nucleophiles like amines can be used under mild to moderate conditions.

Major Products

Polymers: Homopolymers or copolymers with enhanced thermal and mechanical properties.

Cycloaddition Products: Compounds with fused ring structures resulting from Diels-Alder reactions.

Substituted Derivatives: Various substituted maleimides depending on the reagents used.

科学的研究の応用

N-(4-Vinylphenyl)maleimide has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers with improved thermal stability and mechanical strength.

Biology: Employed in the development of bio-conjugates and as a cross-linking agent in protein and peptide chemistry.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, coatings, and adhesives with superior properties.

作用機序

The mechanism of action of N-(4-Vinylphenyl)maleimide involves its ability to undergo polymerization and cycloaddition reactions. The vinyl group allows for free radical polymerization, while the maleimide ring can participate in cycloaddition reactions. These reactions result in the formation of polymers and cycloaddition products with unique properties. The molecular targets and pathways involved include the formation of covalent bonds with other monomers or dienes, leading to the creation of complex molecular structures.

類似化合物との比較

N-(4-Vinylphenyl)maleimide can be compared with other maleimide derivatives such as:

N-Phenylmaleimide: Similar structure but lacks the vinyl group, resulting in different reactivity and applications.

N-(4-Chlorophenyl)maleimide: Contains a chlorine substituent instead of a vinyl group, leading to variations in chemical behavior and uses.

N-(4-Methoxyphenyl)maleimide: The presence of a methoxy group alters its electronic properties and reactivity compared to this compound.

The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in polymerization and cycloaddition reactions, making it valuable in the synthesis of advanced materials and polymers.

生物活性

N-(4-Vinylphenyl)maleimide is a compound of interest in various fields, particularly in biochemistry and materials science. Its biological activity is primarily linked to its reactivity with thiols, making it a valuable tool in bioconjugation and drug delivery systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is a bifunctional maleimide derivative that can participate in Michael addition reactions with thiol groups. This property allows it to form stable thioether linkages, which are crucial for creating bioconjugates and crosslinked polymer networks. The general reaction mechanism involves the nucleophilic attack of a thiol on the maleimide double bond, leading to the formation of a stable adduct.

The biological activity of this compound is largely attributed to its ability to react selectively with thiol-containing biomolecules such as proteins and peptides. This selectivity is beneficial for:

- Site-Selective Modification : The compound allows for the targeted modification of specific cysteine residues in proteins, which can be utilized in therapeutic applications and diagnostic imaging.

- Drug Delivery Systems : By conjugating drugs to proteins via maleimide linkages, it enhances the stability and bioavailability of therapeutic agents.

Applications

- Bioconjugation : this compound is widely used for the site-specific labeling of antibodies and other biomolecules. This process improves the specificity and efficacy of therapeutic agents.

- Polymer Chemistry : It serves as a monomer in the synthesis of functional polymers that can be used in drug delivery systems or as scaffolds in tissue engineering.

- Cancer Research : Studies have indicated that maleimide derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth .

Case Studies

-

Inhibition of Tumor Cell Growth :

A study demonstrated that maleimide derivatives, including this compound, showed promise in inhibiting GSK3β, a kinase implicated in various cancers. The results indicated a significant reduction in the proliferation of glioblastoma cells treated with these compounds . -

Bioconjugate Stability :

Research highlighted that maleimide-thiol conjugates exhibit stability issues due to potential retro-Michael reactions. However, modifications to the maleimide structure can enhance stability and improve therapeutic outcomes . -

Synthesis and Characterization :

The synthesis of this compound has been optimized for better yields, allowing for more extensive applications in biomedical research. Characterization techniques such as IR spectroscopy and thermogravimetric analysis have confirmed its chemical properties and reactivity profiles .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 201.23 g/mol |

| Melting Point | 90-92 °C |

| Solubility | Soluble in DMSO and DMF |

| Reactivity | Reacts with thiols |

| Application | Description |

|---|---|

| Bioconjugation | Site-specific labeling |

| Drug Delivery | Enhanced stability |

| Cancer Treatment | Inhibition of tumor growth |

特性

IUPAC Name |

1-(4-ethenylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFAYQNLIBPJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370613 | |

| Record name | N-(4-VINYLPHENYL)MALEIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19007-91-1 | |

| Record name | N-(4-VINYLPHENYL)MALEIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。